

An In-depth Technical Guide to Methyl Hept-2-ynoate

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Compound of Interest

Compound Name: *Methyl hept-2-ynoate*

Cat. No.: B096303

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **methyl hept-2-ynoate**, an organic compound with applications in the flavor, fragrance, and pharmaceutical industries.

Core Quantitative Data

A summary of the key quantitative and physical properties of **methyl hept-2-ynoate** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₂ O ₂	[1][2][3]
Molecular Weight	140.18 g/mol	[1][3]
Boiling Point	205.1 °C at 760 mmHg	[1]
Density	0.951 g/cm ³	[1]
Refractive Index	1.440	[1]
Flash Point	76.9 °C	[1]
Vapor Pressure	0.255 mmHg at 25 °C	[1]
CAS Number	18937-78-5	[1][2][3]

Molecular Weight Calculation

The molecular weight of **methyl hept-2-ynoate** is calculated from its molecular formula, $C_8H_{12}O_2$, and the atomic weights of its constituent elements.

- Carbon (C): 8 atoms \times 12.011 u = 96.088 u
- Hydrogen (H): 12 atoms \times 1.008 u = 12.096 u
- Oxygen (O): 2 atoms \times 15.999 u = 31.998 u

Total Molecular Weight: $96.088 + 12.096 + 31.998 = 140.182$ u

This calculated value is consistent with the reported molecular weight of 140.18 g/mol .[\[1\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **methyl hept-2-ynoate** are provided below.

Synthesis of Methyl Hept-2-ynoate via Fischer Esterification

This protocol describes a general method for the synthesis of **methyl hept-2-ynoate** from hept-2-ynoic acid and methanol, catalyzed by a strong acid.

Materials:

- Hept-2-ynoic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst
- Diethyl ether or other suitable extraction solvent
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **methyl hept-2-ynoate**.
- Purification: The crude ester can be purified by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of **methyl hept-2-ynoate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms or equivalent)

Sample Preparation:

- Dissolve a small amount of the purified **methyl hept-2-ynoate** in a volatile organic solvent such as hexane or dichloromethane.

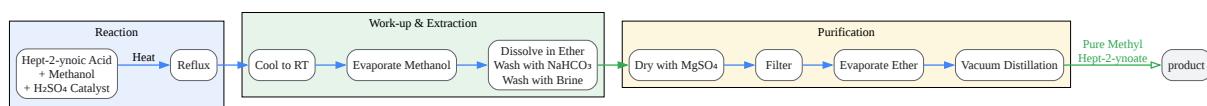
GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A suitable temperature program would start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure separation from any impurities. For example, start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
- MS Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an ester such as **methyl hept-2-ynoate** via Fischer esterification.

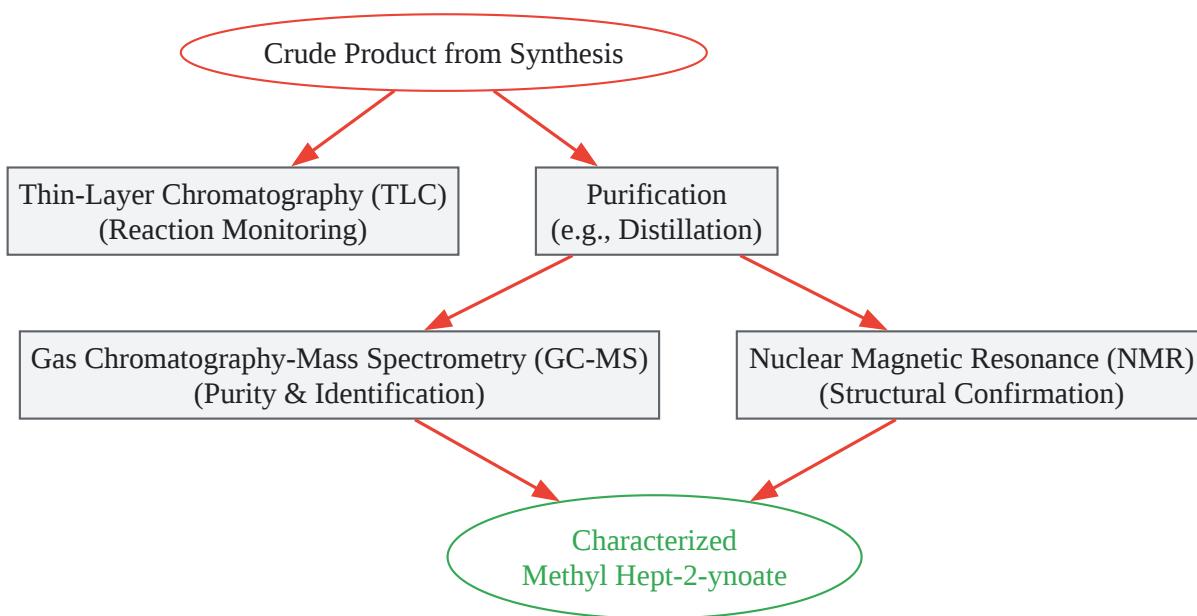


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Caption: Workflow for the synthesis and purification of **methyl hept-2-ynoate**.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow of analyzing the synthesized **methyl hept-2-ynoate**.



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Caption: Analytical workflow for **methyl hept-2-ynoate** characterization.

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